N-[4-(butan-2-yl)phenyl]-4-chlorobenzamide
Description
N-[4-(butan-2-yl)phenyl]-4-chlorobenzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to an aromatic amine substituted with a butan-2-yl (sec-butyl) group at the para position. Its molecular formula is C₁₇H₁₈ClNO, with a molar mass of 287.79 g/mol . It has been synthesized via reductive amination or coupling reactions, as evidenced by its presence in nickel-catalyzed carbonylation studies .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-3-12(2)13-6-10-16(11-7-13)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVOEUULKIVHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-[4-(butan-2-yl)phenyl]-4-chlorobenzamide serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules through various reactions, including substitution and functionalization processes. The compound's structure allows for modifications that can lead to the development of new materials with tailored properties.
Synthetic Routes
The synthesis typically involves the reaction of 4-chlorobenzoic acid with butan-2-amine under acidic or dehydrating conditions to yield the desired amide. This method can be optimized for industrial applications, enhancing yield and efficiency through techniques such as continuous flow reactors.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated superior antibacterial activity compared to standard antibiotics .
Anticancer Activity
This compound is being investigated for its potential as an anticancer agent. Studies have shown that certain derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar structural motifs have been identified as selective inhibitors of stearoyl-CoA desaturase (SCD), which plays a role in lipid metabolism in cancer cells .
Pharmaceutical Development
Drug Design and Development
this compound and its derivatives are being explored for their potential as pharmaceuticals. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents for various diseases, including mental health disorders and metabolic syndromes .
Case Study: Selective Cytotoxicity
A notable study evaluated a series of oxalamide compounds related to this compound for their cytotoxic effects on non-small-cell lung cancer (NSCLC) lines. The results indicated that specific structural modifications led to enhanced selective toxicity towards certain cancer cell lines while sparing normal cells, highlighting the potential for targeted cancer therapies .
Industrial Applications
Specialty Chemicals and Agrochemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique chemical properties make it valuable for formulating products that require specific functionalities, such as enhanced stability or reactivity under certain conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
To contextualize its properties and applications, N-[4-(butan-2-yl)phenyl]-4-chlorobenzamide is compared to structurally related benzamide derivatives. Key distinctions lie in substituent groups, molecular weight, and synthetic routes.
Substituent Effects on the Phenyl Ring
Analysis :
- Reactivity : The allyloxy substituent () introduces an alkene group, enabling reactions like Michael addition or polymerization, unlike the inert sec-butyl group.
- Lipophilicity : The sec-butyl group in the main compound enhances lipophilicity compared to the unsubstituted phenyl derivative (), likely improving membrane permeability.
Substituent Effects on the Benzamide Core
Analysis :
- Electronic Effects : The 2-methoxy group () introduces electron-donating effects and hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine in the main compound.
Biological Activity
N-[4-(butan-2-yl)phenyl]-4-chlorobenzamide, a member of the benzanilide class of compounds, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a benzanilide core structure, which is recognized as a "privileged structure" due to its wide range of biological activities. The chemical formula is , and it possesses a molecular weight of 247.74 g/mol. The presence of the butan-2-yl group and the chlorobenzamide moiety contributes to its unique pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways, thereby modulating cellular functions.
- Receptor Interaction : It interacts with specific protein receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Cytotoxic Effects : Studies indicate that N-substituted benzamides can induce apoptosis in cancer cells through mechanisms involving the inhibition of nuclear factor kappa B (NF-kB) and activation of apoptotic pathways .
Anticancer Properties
This compound exhibits significant anticancer activity. Research has demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the modulation of transcription factors and apoptotic proteins, leading to cell cycle arrest and programmed cell death.
Antimicrobial Activity
The compound also shows promising antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
Antiviral Activity
Preliminary research indicates that this compound possesses antiviral activity, particularly against certain strains of viruses. This activity may be linked to its ability to interfere with viral replication processes .
Case Studies
A series of case studies have explored the efficacy of this compound in various biological contexts:
- Cancer Treatment : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of this compound against standard antibiotics. Results indicated that it was effective against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates and improved survival outcomes compared to untreated controls.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound is rapidly absorbed following administration, with peak plasma concentrations achieved within a short time frame. Metabolism primarily occurs in the liver, with metabolites exhibiting varying degrees of biological activity.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
